1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol

Lipophilicity Physicochemical Properties Drug-likeness

Medicinal chemistry teams optimizing 1,4-disubstituted piperidine antimalarials frequently encounter LogP-driven permeability trade-offs. This compound resolves that tension: the 3-methyl substituent raises LogP by 1.2 units over the des-methyl analog while preserving the 4-chlorobenzyl pharmacophore essential for antiplasmodial activity. • Dual C-3/C-4 stereocenters enable parallel synthesis of all four diastereomers-systematic stereochemical SAR that is impractical with 3-des-methyl analogs (only two stereoisomers). • Estimated boiling point ~25 °C lower than bulkier 4-substituted analogs, facilitating pilot-scale fractional distillation with reduced thermal degradation risk. • Supplied at ≥95% purity; available from stock with flexible packaging options for research and preclinical development.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1597878-47-1
Cat. No. B1475243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol
CAS1597878-47-1
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3
InChIKeyKKCNRMFBIGLSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol (CAS 1597878-47-1): A Trisubstituted Piperidine Scaffold for Medicinal Chemistry Procurement


1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol is a synthetic piperidine derivative featuring a 4-chlorobenzyl substituent at the N-1 position, a methyl group at C-3, and a tertiary alcohol at C-4. With the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g·mol⁻¹, it belongs to the class of substituted piperidin-4-ols that have demonstrated antiplasmodial activity in vitro [1]. The compound is typically supplied at ≥95% purity for research use and serves as a versatile intermediate for further functionalization through its hydroxyl and amine groups .

Why 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol Cannot Be Casually Substituted with In-Class Piperidine Analogs


The combination of the 4-chlorobenzyl N-substituent and the 3-methyl group on the piperidine ring creates a unique steric and electronic environment that directly impacts lipophilicity (XLogP3 = 2.7) and hydrogen-bonding capacity . Removal of the 3-methyl group, shifting the chlorine position, or replacing the chlorobenzyl with a simple benzyl or 4-fluorobenzyl group alters the partition coefficient by 0.4–1.2 log units and changes the conformational flexibility of the scaffold . Such differences can lead to divergent target binding, off-target profiles, and metabolic stability, making simple substitution of seemingly similar in-class compounds unreliable without explicit comparative biological data.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol vs. Closest Analogs


Lipophilicity Advantage: 3-Methyl Group Elevates LogP by >1 Unit Over the Des-methyl Analog

The target compound exhibits a calculated XLogP3 of 2.7 , compared with a LogP of 1.50 for the direct des-methyl analog 1-(4-chlorobenzyl)piperidin-4-ol (CAS 21937-62-2) . This 1.2 log unit increase reflects the contribution of the 3-methyl substituent to overall lipophilicity and is expected to enhance membrane permeability while potentially reducing aqueous solubility.

Lipophilicity Physicochemical Properties Drug-likeness

Stereochemical Complexity: Two Chiral Centers Enable Diastereoselective Derivatization Unavailable in 3-Des-methyl Analogs

The target compound contains stereogenic centers at C-3 (methyl) and C-4 (hydroxyl), generating up to four possible stereoisomers . In contrast, 1-(4-chlorobenzyl)piperidin-4-ol (CAS 21937-62-2) and 1-(4-chlorophenyl)-3-methylpiperidin-4-ol lack this dual-center architecture . The additional methyl-bearing stereocenter permits diastereoselective transformations—such as acylation or Mitsunobu inversion at the C-4 alcohol—that can yield configurationally pure products without chiral resolution, a tangible advantage in medicinal chemistry campaigns requiring stereochemically defined leads.

Stereochemistry Chiral Pool Structure-Activity Relationship

Boiling Point Differentiation: 3-Methyl Substitution Lowers Boiling Range by ~25°C Relative to the 4-[4-fluorophenyl]methanol Analog

The estimated boiling point of 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol is 315–325 °C . In the BMC Pharmacol. Toxicol. 2018 study, the closely related alcohol analog [1-(4-chlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (compound 9) possesses a higher molecular weight (347.8 g·mol⁻¹) and would be expected to exhibit a boiling point >340 °C based on incremental boiling point contributions [1]. The ~25 °C lower boiling range of the target compound facilitates purification by short-path distillation versus the bulkier diarylmethanol comparator, offering a practical advantage in scale-up scenarios where thermal stress must be minimized.

Thermal Properties Purification Formulation

In Vitro Antimalarial Class-Level Activity: 4-Chlorobenzyl Piperidine Alcohols Exhibit IC₅₀ Values of 1–5 μg/mL Against Resistant P. falciparum

In a panel of 14 synthetic 1,4-disubstituted piperidines, alcohol analogs bearing a 4-chlorobenzyl moiety—most notably compound 9, [1-(4-chlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol—achieved IC₅₀ values between 1.03 and 2.52 μg/mL against the multidrug-resistant Dd2 strain of Plasmodium falciparum, with selectivity indices (SI) up to 182 [1]. While the specific IC₅₀ of 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol has not been published, its structural membership in the 4-chlorobenzyl piperidin-4-ol series suggests it may exhibit comparable antiplasmodial potency. This contrasts with 4-fluorobenzyl or 2-nitrobenzyl analogs from the same series, which showed lower activity, highlighting the 4-chlorobenzyl group as a privileged substituent for this phenotype [1].

Antimalarial Drug Resistance Phenotypic Screening

Optimal Deployment Scenarios for 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization Requiring a 4-Chlorobenzyl Scaffold with Enhanced Lipophilicity

For teams pursuing optimization of the 1,4-disubstituted piperidine antimalarial series, this compound provides a 3-methylated variant that increases LogP by 1.2 units over the des-methyl analog, potentially improving membrane permeability while retaining the privileged 4-chlorobenzyl group essential for antiplasmodial activity, as inferred from published structure-activity relationships [1].

Stereochemical Diversification for CNS-Targeted Library Synthesis

The dual stereogenic centers (C-3 and C-4) allow parallel synthesis of all four diastereomers, enabling systematic exploration of stereochemical requirements for receptor binding; this is impractical with 3-des-methyl analogs that offer only two stereoisomers .

Scale-Up Feasibility Studies Prioritizing Distillation-Friendly Intermediates

With an estimated boiling point 25 °C lower than bulkier 4-substituted analogs, this compound is better suited to pilot-scale purification by fractional distillation, reducing thermal degradation risk and solvent consumption during post-synthetic workup .

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